4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
CAS No.:
Cat. No.: VC15300370
Molecular Formula: C25H29N3O5
Molecular Weight: 451.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O5 |
|---|---|
| Molecular Weight | 451.5 g/mol |
| IUPAC Name | 4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
| Standard InChI | InChI=1S/C25H29N3O5/c1-4-32-14-8-13-28-24(16-11-12-19(33-5-2)20(15-16)31-3)21-22(26-27-23(21)25(28)30)17-9-6-7-10-18(17)29/h6-7,9-12,15,24,29H,4-5,8,13-14H2,1-3H3,(H,26,27) |
| Standard InChI Key | LRSCAPXMIRQWQD-UHFFFAOYSA-N |
| Canonical SMILES | CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OC |
Introduction
The compound 4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule belonging to the class of pyrazole derivatives. It features a pyrrolo[3,4-c]pyrazole core, which is a fused bicyclic system incorporating nitrogen atoms. This unique structure contributes to its potential biological activities and pharmacological properties.
Synthesis
The synthesis of 4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step processes. These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity of the synthesized compound.
Biological Activities and Potential Applications
Pyrazole derivatives, including this compound, are known for their diverse biological activities. These compounds have been studied for their potential pharmacological properties, including interactions with enzymes involved in metabolic pathways or signaling cascades. This could influence their activity and contribute to applications in pharmaceuticals, particularly as anti-inflammatory or analgesic agents.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenyl)-2-(3-methylpropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Similar pyrazole core | Antimicrobial |
| 1-(3-hydroxyphenyl)-2-(ethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one | Hydroxyl substitution | Anti-inflammatory |
| 4-methyl-1-(2-hydroxyphenyl)-3-pyrazolecarboxamide | Carboxamide group | Anticancer |
The unique combination of functional groups and structural arrangement in 4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one may confer distinct biological activities not observed in other similar compounds.
Research Findings and Future Directions
Research on this compound is ongoing, focusing on its interaction with biological targets and potential applications in pharmaceuticals and agriculture. The development of efficient synthetic methods and the exploration of its pharmacodynamics and pharmacokinetics are crucial for understanding its potential as a drug candidate.
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